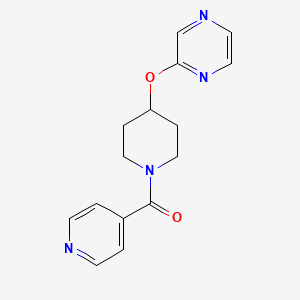

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a novel heterocyclic compound . It is related to a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthesis of this compound involves the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis

The molecular structure of this compound is complex and involves a pyrimidine moiety, which is a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .Aplicaciones Científicas De Investigación

Dual Kinase Inhibitors: A series of 2-amino-4-(1-piperidine) pyridine derivatives has been designed as dual inhibitors of clinically relevant kinases, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds hold promise for cancer therapy.

Anti-Fibrotic Agents: Novel derivatives of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone . Their potential in treating fibrotic diseases warrants further investigation.

Organic Synthesis

Piperidines are essential building blocks in organic synthesis. Researchers have explored various methods for their efficient preparation:

Fast and Cost-Effective Synthesis: Developing efficient methods for the synthesis of substituted piperidines is an ongoing challenge. Recent reviews have highlighted specific synthetic approaches, including cyclization, cycloaddition, annulation, and multicomponent reactions .

Hydrogenation and Cyclization: Researchers have investigated hydrogenation and cyclization strategies to construct piperidine rings. These methods allow access to diverse piperidine derivatives .

Chemical Biology

Understanding the biological activity of piperidine-containing compounds is crucial. Here’s how “(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone” fits into this field:

- Protein Kinase Inhibition : Derivatives of this compound were evaluated for their inhibitory potency against a panel of protein kinases. The planar pyrido[3,4-g]quinazoline tricyclic system was found essential for maintaining protein kinase inhibitory activity .

Green Chemistry

Innovations in green chemistry are essential for sustainable synthesis. Recent work has explored water as an oxygen donor in oxidation reactions:

- Water-Assisted Oxidation : Water has been used as an oxygen source in the presence of non-noble metals to produce phenyl(pyridin-2-yl)methanone . This approach aligns with green chemistry principles.

Direcciones Futuras

Propiedades

IUPAC Name |

(4-pyrazin-2-yloxypiperidin-1-yl)-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-15(12-1-5-16-6-2-12)19-9-3-13(4-10-19)21-14-11-17-7-8-18-14/h1-2,5-8,11,13H,3-4,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWBUUCJSWUQAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2399686.png)

![N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide](/img/structure/B2399696.png)

![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate](/img/structure/B2399698.png)

![3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2399699.png)

![Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2399700.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2399706.png)